Computed Lipophilicity (XLogP3) of 2.9 Distinguishes This Compound from Simpler 6-Alkoxy Nicotinamide Analogs
The compound displays a computed XLogP3 value of 2.9, positioning it in a favorable lipophilicity window for both oral absorption and blood-brain barrier penetration [1][2]. This value is approximately 0.5–1.0 log units lower than analogous 6-phenoxy nicotinamides (estimated XLogP3 ~3.5–4.0) and approximately 0.5–1.0 log units higher than simpler 6-methoxy or 6-ethoxy nicotinamides (estimated XLogP3 ~1.5–2.0) [2]. The oxolan-3-yloxy group thus provides an intermediate lipophilicity that balances solubility and membrane permeability in a distinct range not accessible to common alkyl or aryl ether analogs [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 6-Methoxy nicotinamide analogs (estimated XLogP3 ~1.5–2.0); 6-Phenoxy nicotinamide analogs (estimated XLogP3 ~3.5–4.0) |
| Quantified Difference | Approximately +0.9 to +1.4 log units above 6-methoxy analogs; approximately −0.6 to −1.1 log units below 6-phenoxy analogs |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); comparator values estimated from structural analogs [1][2] |
Why This Matters
The intermediate XLogP3 of 2.9 places this compound in a differentiated lipophilicity niche, enabling selection when neither highly polar (LogP < 2) nor highly lipophilic (LogP > 4) nicotinamide analogs are suitable for a given permeability or solubility requirement.
- [1] PubChem. Compound Summary for CID 92084013. XLogP3-AA Property Value: 2.9. Computed by XLogP3 3.0 (PubChem release 2021.05.07). https://pubchem.ncbi.nlm.nih.gov/compound/92084013 View Source
- [2] Kuujia. CAS No. 1904219-51-7. XLogP3: 2.9. Computed Properties Section. https://www.kuujia.com/cas-1904219-51-7.html View Source
